molecular formula C11H12N2O B562745 Antipyrine-d3 CAS No. 65566-62-3

Antipyrine-d3

Cat. No. B562745
CAS RN: 65566-62-3
M. Wt: 191.248
InChI Key: VEQOALNAAJBPNY-BMSJAHLVSA-N
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Description

Antipyrine-d3, also known as Phenazone-d3, is the deuterium-labeled version of Antipyrine . Antipyrine is an antipyretic and analgesic, often used as a probe agent for oxidative agent metabolism . It has been widely used in the assessment of hepatic oxidative capacity .


Molecular Structure Analysis

The molecular formula of Antipyrine-d3 is C11H9D3N2O . The molecular weight is 191.24 . The structure of Antipyrine-d3 has been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds .

Scientific Research Applications

  • Antipyrine as a Probe for Oxidative Drug Metabolism : Antipyrine has been extensively used to understand human oxidative drug metabolism, particularly in identifying the cytochrome P450 enzymes involved in the formation of its metabolites (Engel et al., 1996).

  • Understanding Liver Disease Impact on Drug Metabolism : Studies have utilized antipyrine to investigate the effects of liver disease on drug metabolism. A significant finding is the prolongation of antipyrine half-life in patients with chronic liver disease (Branch et al., 1973).

  • Measurement of Total Body Water : Antipyrine's properties make it a useful tool for measuring total body water, a technique first introduced in the late 1940s (Stevenson, 1977).

  • Assessment of Microsomal Liver Function : Antipyrine clearance is widely used to assess microsomal liver function. Studies have explored simplified methods for determining antipyrine clearance, enhancing the practicality of this approach in clinical settings (Døssing et al., 1982).

  • Antipyrine in Pharmacology Research : The antipyrine test, devised to quantitatively determine the effect of environmental factors on hepatic drug‐metabolizing capacity, has seen widespread use in clinical pharmacology (Vesell, 1979).

  • Role in Evaluating Diabetes Mellitus Impact on Metabolism : Antipyrine metabolism has been evaluated in the context of diabetes mellitus, providing insights into the effects of this condition on cytochrome P450 (CYP) 1A2 and CYP2D6 activity (Matzke et al., 2000).

  • Investigating Drug-Drug Interactions : Research using antipyrine has contributed to understanding the interactions between various drugs and their impact on liver enzyme activity, thus informing safe and effective medication use (Viktorov & Rybak, 1990).

Safety And Hazards

Antipyrine, the non-deuterated form, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, specific target organ toxicity (single exposure), and as a combustible dust .

Future Directions

While specific future directions for Antipyrine-d3 are not mentioned in the search results, the study and understanding of Antipyrine and its derivatives continue to be of interest in various fields, including drug metabolism and environmental health .

properties

IUPAC Name

5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOALNAAJBPNY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675632
Record name 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antipyrine-d3

CAS RN

65566-62-3
Record name 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
21
Citations
R López-Serna, S Pérez, A Ginebreda, M Petrović… - Talanta, 2010 - Elsevier
The present work describes the development of a fully automated method, based on on-line solid-phase extraction (SPE)–liquid chromatography-electrospray–tandem mass …
Number of citations: 255 www.sciencedirect.com
M Noergaard, PB Jensen, DR Gotfredsen… - American Journal of …, 2021 - Elsevier
… transitions 332 m/z→231.05 m/z for ciprofloxacin, 340.27 m/z→235.05 m/z for ciprofloxacin-d8, 188.86 m/z → 103.97 m/z for antipyrine, and 192.13 m/z→103.91 m/z for antipyrine-d3. …
Number of citations: 8 www.sciencedirect.com
Z Sun, M Li, S Qian, Y Gu, J Huang, J Li - Journal of Chromatography B, 2023 - Elsevier
The ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) detection method was developed for the residues of 10 NSAIDs (salicylic acid, …
Number of citations: 4 www.sciencedirect.com
K MATSUYAMA, T TANAKA, A NODA… - Journal of …, 1985 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals—Reagent-grade aminopyrine (AM) and 1-phenyl-3-methyl-5-pyrazolone were purchased from Aldrich Chemical Company, Inc.(Milwaukee, …
Number of citations: 9 www.jstage.jst.go.jp
L Actis-Goretta, A Leveques, M Rein… - … American journal of …, 2013 - academic.oup.com
… We discounted above the absence of a leak in the perfused segments as assessed by the d0-antipyrine:d3-antipyrine ratio. In addition, there was a direct relation between the …
Number of citations: 109 academic.oup.com
K Godlewska, P Stepnowski, M Paszkiewicz - Environmental Chemistry …, 2021 - Springer
Passive techniques are a constantly evolving method of monitoring water pollution, allowing the simultaneous sampling and concentration of selected chemical compounds. The most …
Number of citations: 48 link.springer.com
FC Grandin, MZ Lacroix, V Gayrard, C Viguié, H Mila… - Chemosphere, 2019 - Elsevier
… medium and placental tissue by adding 200 μL of an acetonitrile/zinc sulfate mixture (50:50, vol:vol) containing internal standards (BPS at 50 ng/ml, BPSG-d8 and antipyrine-d3 at 500 …
Number of citations: 37 www.sciencedirect.com
R Buzier, R Guibal, S Lissalde, G Guibaud - Chemosphere, 2019 - Elsevier
… (2018b) identified very recently Antipyrine-d3 as a promising PRC for pharmaceuticals compounds. Furthermore, when many compounds are targeted, simultaneous implementation of …
Number of citations: 34 www.sciencedirect.com
D Spiess, VF Abegg, A Chauveau, A Treyer… - Planta …, 2021 - scholar.archive.org
… SS of the analyte antipyrine and the IS antipyrine-D3 were prepared at 0.2–1 mg/mL. WS1 of the analyte (50 µg/mL for antipyrine and 100 µg/mL for all other compounds in DMSO) and …
Number of citations: 1 scholar.archive.org
D Spiess, VF Abegg, A Chauveau, A Treyer… - Planta …, 2023 - thieme-connect.com
… Antipyrine and BSA were purchased from Sigma-Aldrich and antipyrine-D3 from HPC Standards GmbH. Protopine HCl was purchased from Extrasynthese SAS, and verapamil HCl from …
Number of citations: 5 www.thieme-connect.com

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